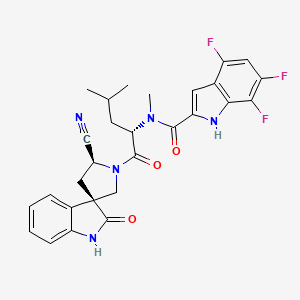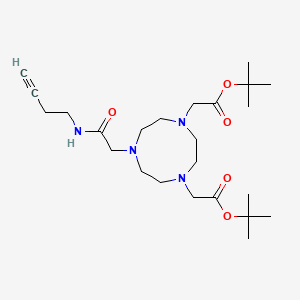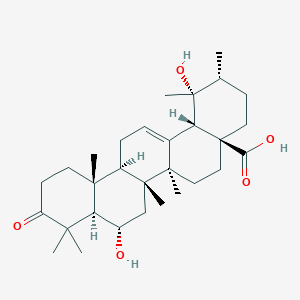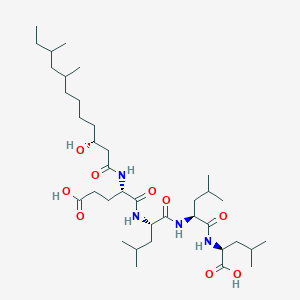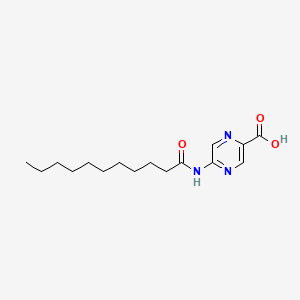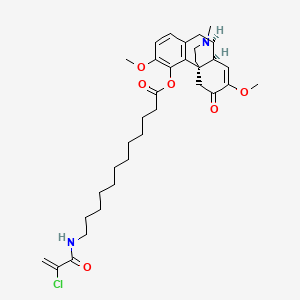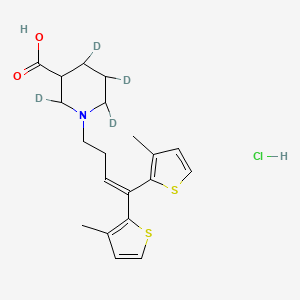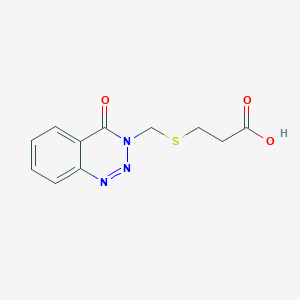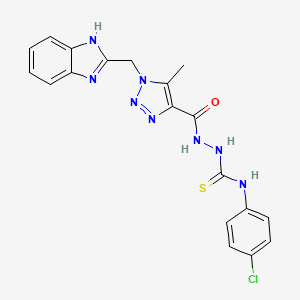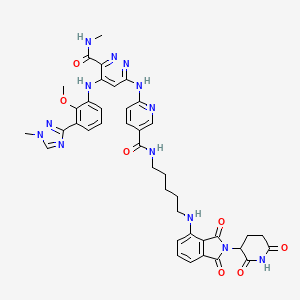
PROTAC TYK2 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC TYK2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and type I interferons. By targeting TYK2 for degradation, this compound aims to modulate immune responses and has potential therapeutic applications in autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC TYK2 degrader-1 involves the conjugation of a TYK2 ligand with an E3 ubiquitin ligase ligand via a linker. The TYK2 ligand is typically derived from known TYK2 inhibitors, while the E3 ligase ligand is often based on thalidomide or its derivatives. The synthetic route generally includes the following steps:
Synthesis of TYK2 ligand: This involves the preparation of a TYK2 inhibitor through a series of organic reactions, including amide bond formation and aromatic substitution.
Synthesis of E3 ligase ligand: This involves the preparation of a thalidomide derivative through reactions such as esterification and amidation.
Linker attachment: The TYK2 ligand and E3 ligase ligand are connected via a linker, typically through amide bond formation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC TYK2 degrader-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Applications De Recherche Scientifique
PROTAC TYK2 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of TYK2 and its effects on various signaling pathways.
Biology: Used to investigate the role of TYK2 in immune responses and its potential as a therapeutic target.
Medicine: Explored as a potential treatment for autoimmune diseases such as psoriasis and rheumatoid arthritis.
Industry: Used in the development of new therapeutic agents targeting TYK2 .
Mécanisme D'action
PROTAC TYK2 degrader-1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TYK2. This results in the inhibition of TYK2-mediated signaling pathways, including those involving interleukin-12, interleukin-23, and type I interferons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
PROTAC TYK2 degrader-1 is unique in its ability to induce the degradation of TYK2, rather than merely inhibiting its activity. This allows for more complete and sustained inhibition of TYK2-mediated signaling pathways, potentially leading to improved therapeutic outcomes .
Propriétés
Formule moléculaire |
C40H41N13O7 |
|---|---|
Poids moléculaire |
815.8 g/mol |
Nom IUPAC |
6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49) |
Clé InChI |
BNTMVRWLSZXCGH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


